![molecular formula C8H4BrF2N B6590564 5-Bromo-2-(difluoromethyl)benzonitrile CAS No. 1128269-99-7](/img/structure/B6590564.png)
5-Bromo-2-(difluoromethyl)benzonitrile
Overview
Description
5-Bromo-2-(difluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3BrF2N . It is used as a building block in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzonitrile core with a bromine atom at the 5-position and a difluoromethyl group at the 2-position .Chemical Reactions Analysis
The bromide and difluoromethyl substituents in this compound display different reactivities, thus enabling selective substitution reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.01 g/mol . It appears as a white powder or crystals .Safety and Hazards
Future Directions
Trifluoromethyl group-containing drugs have been gaining attention in the pharmaceutical industry. Over the past 20 years, numerous FDA-approved drugs have incorporated the trifluoromethyl group, exhibiting various pharmacological activities . Therefore, 5-Bromo-2-(difluoromethyl)benzonitrile, with its trifluoromethyl group, may have potential applications in the synthesis of new pharmaceuticals .
properties
IUPAC Name |
5-bromo-2-(difluoromethyl)benzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-6-1-2-7(8(10)11)5(3-6)4-12/h1-3,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNMOMYLFSOFDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.